Product packaging for 4-[3-(Acryloyloxy)propoxy]benzoic acid(Cat. No.:CAS No. 245349-46-6)

4-[3-(Acryloyloxy)propoxy]benzoic acid

Cat. No.: B1591863
CAS No.: 245349-46-6
M. Wt: 250.25 g/mol
InChI Key: AHBWYWGJQFTBRO-UHFFFAOYSA-N
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Description

Significance within Reactive Mesogen Chemistry and Materials Science

4-[3-(Acryloyloxy)propoxy]benzoic acid is classified as a reactive mesogen. Mesogens are molecules or parts of molecules that exhibit liquid crystal properties, meaning they can self-organize into ordered phases that are intermediate between a crystalline solid and an isotropic liquid. The "reactive" nature of this compound stems from its acrylate (B77674) functional group, which can participate in polymerization reactions.

This dual character is of profound importance in materials science. The benzoic acid moiety acts as the rigid, rod-like core that promotes the formation of liquid crystalline phases, while the flexible propoxy spacer decouples the motion of the polymerizable group from the mesogenic core, which is often crucial for achieving desired liquid crystalline structures. The ability to polymerize these ordered structures allows for the creation of highly ordered polymer networks, where the anisotropy of the liquid crystal phase is permanently captured in a solid material. This process is fundamental to the production of materials with unique optical and mechanical properties.

Role in Liquid Crystalline Polymer and Elastomer Development

Liquid Crystalline Polymers (LCPs) and Liquid Crystalline Elastomers (LCEs) are at the forefront of advanced materials research, with applications ranging from flexible displays and optical films to actuators and artificial muscles. This compound serves as a critical monomer in the synthesis of side-chain LCPs and LCEs. medcraveebooks.com In these architectures, the mesogenic units are attached as pendant groups to a flexible polymer backbone.

Overview of Key Research Domains

The scientific investigation of this compound and related compounds spans several key domains:

Synthesis and Characterization: Research is focused on the efficient synthesis of high-purity this compound and its derivatives. Characterization involves techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm the molecular structure, and Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to determine the liquid crystalline phase behavior and transition temperatures.

Polymerization and Crosslinking: Studies explore various polymerization techniques, with a strong emphasis on photopolymerization, which allows for spatial and temporal control over the network formation. The selection of crosslinking agents and the optimization of reaction conditions are crucial for controlling the final properties of the LCPs and LCEs.

Material Properties: A significant area of research is the characterization of the resulting polymers and elastomers. This includes investigating their thermal stability, mechanical properties (such as elasticity and stress-response), and optical properties (like birefringence and light transmission). Understanding the structure-property relationships is key to designing materials for specific applications.

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for its application in materials synthesis.

PropertyValue
Molecular Formula C13H14O5
Molecular Weight 250.25 g/mol
Physical Form Solid
Purity Typically >97%
Storage Temperature 2-8°C, sealed in dry conditions

Data sourced from commercially available information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O5 B1591863 4-[3-(Acryloyloxy)propoxy]benzoic acid CAS No. 245349-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-prop-2-enoyloxypropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-2-12(14)18-9-3-8-17-11-6-4-10(5-7-11)13(15)16/h2,4-7H,1,3,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBWYWGJQFTBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595041
Record name 4-[3-(Acryloyloxy)propoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245349-46-6
Record name 4-[3-(Acryloyloxy)propoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 3 Acryloyloxy Propoxy Benzoic Acid

Precursor Synthesis Pathways Leading to the Compound

The formation of 4-[3-(acryloyloxy)propoxy]benzoic acid is predicated on the successful synthesis of its key intermediate, 4-(3-hydroxypropoxy)benzoic acid. This section explores the common and effective routes to this precursor.

Synthesis of 4-(3-hydroxypropoxy)benzoic acid from starting materials

The primary route for synthesizing 4-(3-hydroxypropoxy)benzoic acid involves the etherification of 4-hydroxybenzoic acid. A prevalent method is the Williamson ether synthesis, which proceeds via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comlibretexts.orglibretexts.org

In a typical procedure, 4-hydroxybenzoic acid is first deprotonated by a suitable base to form a phenoxide. This is a critical step as the phenoxide is a much more potent nucleophile than the starting phenol (B47542). Common bases for this deprotonation include potassium carbonate or sodium hydride. youtube.commdpi.com The resulting phenoxide anion then undergoes a nucleophilic attack on an alkyl halide, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol.

The reaction is generally carried out in a polar aprotic solvent, like dimethylformamide (DMF), which facilitates the SN2 mechanism. mdpi.com The selection of a primary alkyl halide is crucial to favor substitution over the competing E2 elimination reaction, which can be promoted by the basic conditions. libretexts.orglibretexts.org

A representative synthesis involves reacting methyl 4-hydroxybenzoate (B8730719) with 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate in DMF. mdpi.com Although this specific example uses a protected carboxylic acid (the methyl ester), the principle of alkylating the phenolic hydroxyl group is the same. The resulting ester, methyl 4-(3-chloropropoxy)benzoate, can then be hydrolyzed to the corresponding carboxylic acid and the chloro group can be converted to a hydroxyl group in a subsequent step. A more direct approach involves the direct alkylation of 4-hydroxybenzoic acid with 3-chloro-1-propanol.

Derivatization of Hydroxybenzoic Acid Intermediates

Hydroxybenzoic acids, such as 4-hydroxybenzoic acid, are versatile intermediates in organic synthesis due to the presence of two reactive functional groups: a carboxylic acid and a phenolic hydroxyl group. libretexts.orgwikipedia.org The derivatization of these intermediates is a key strategy for the synthesis of more complex molecules. In the context of preparing this compound, the initial derivatization focuses on the phenolic hydroxyl group.

The selective alkylation of the phenolic hydroxyl over the carboxylic acid is readily achievable. The hydroxyl group of the carboxylic acid is significantly less acidic and a poorer nucleophile compared to the phenolic hydroxyl, especially after deprotonation. This difference in reactivity allows for the selective etherification of the phenol.

Furthermore, the carboxylic acid group can be protected, for example, by converting it to an ester, prior to the alkylation step. mdpi.com This ensures that only the phenolic hydroxyl group reacts. Following the alkylation, the protecting group can be removed by hydrolysis to regenerate the carboxylic acid. This protection-deprotection strategy is a common tactic in the synthesis of derivatives of hydroxybenzoic acids.

Acryloylation and Esterification Reactions Involving the Compound

The final step in the synthesis of this compound is the formation of the acrylate (B77674) ester. This transformation involves the reaction of the hydroxyl group of the precursor, 4-(3-hydroxypropoxy)benzoic acid, with an acrylic acid derivative.

Mechanistic Studies of Acrylate Formation

The formation of the acrylate ester can be achieved through several established esterification methods. One common approach is the reaction of the alcohol (4-(3-hydroxypropoxy)benzoic acid) with acryloyl chloride. wikipedia.orgchemeurope.com This reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acryloyl chloride. libretexts.orgchemguide.co.uk This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating a chloride ion as the leaving group. A weak base, such as pyridine (B92270), is often added to neutralize the hydrogen chloride gas that is produced. youtube.com

Mechanism of Acryloylation with Acryloyl Chloride

Nucleophilic Attack: The alcohol's oxygen atom attacks the carbonyl carbon of the acryloyl chloride.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination of Leaving Group: The carbonyl group reforms, and the chloride ion is expelled.

Deprotonation: A base removes the proton from the formerly alcoholic oxygen, yielding the final ester product.

Another widely used method for esterification, particularly under mild conditions, is the Steglich esterification. wikipedia.orgnih.govorganic-chemistry.org This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or a similar carbodiimide, and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgsynarchive.com The mechanism involves the activation of the carboxylic acid (in this case, it would be acrylic acid reacting with the hydroxyl group of the precursor) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a superior nucleophile, then reacts with this intermediate to form a reactive acyl-pyridinium species. This "active ester" is then readily attacked by the alcohol to form the desired ester, with the byproduct being dicyclohexylurea (DCU). nih.govorganic-chemistry.org The use of DMAP is crucial as it accelerates the reaction and suppresses side reactions. organic-chemistry.org

Optimization of Reaction Conditions for Acryloylation and Esterification

The efficiency of the acryloylation and esterification reactions is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include temperature, solvent, catalyst, and the molar ratio of reactants. researchgate.net

For reactions involving acyl chlorides, the temperature is often kept low (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize side reactions. youtube.com The choice of solvent is typically an inert aprotic solvent like dichloromethane (B109758) or diethyl ether. A base, such as pyridine or triethylamine (B128534), is used in at least stoichiometric amounts to scavenge the HCl produced.

In the case of carbodiimide-mediated esterifications like the Steglich esterification, the reaction is typically run at room temperature. wikipedia.org A variety of aprotic solvents can be employed, with dichloromethane being common. The optimization often involves adjusting the molar ratios of the carboxylic acid, alcohol, DCC, and the catalytic amount of DMAP.

The following table summarizes general conditions that can be optimized for esterification reactions.

youtube.comdergipark.org.tr
ParameterCondition Range/OptionsRationale/Effect on ReactionReference
Temperature0 °C to 75 °CAffects reaction rate and selectivity. Higher temperatures can lead to side reactions or decomposition.
SolventDichloromethane, DMF, Diethyl EtherAprotic solvents are generally preferred to avoid participation in the reaction. Polarity can influence reaction rates.

Catalytic Approaches in the Synthesis of the Compound

Catalysis plays a pivotal role in the efficient synthesis of esters, including this compound. Catalysts can increase the reaction rate, improve selectivity, and allow for milder reaction conditions.

In the context of acryloylation with acryloyl chloride, while not strictly catalytic, the use of a base like pyridine or triethylamine is essential for the reaction to proceed efficiently. youtube.com

For direct esterification between an alcohol and a carboxylic acid, acid catalysts such as sulfuric acid or p-toluenesulfonic acid are traditionally used. However, these strong acids can lead to side reactions, especially with sensitive substrates.

The Steglich esterification is a prime example of a catalytic approach. wikipedia.orgnih.gov 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates the esterification by forming a highly reactive acyl-pyridinium intermediate. organic-chemistry.orgorganic-chemistry.org This method is particularly valuable for the esterification of sterically hindered alcohols or when mild conditions are required.

Other catalytic systems have also been developed for esterification reactions. For instance, N-bromosuccinimide (NBS) has been shown to be an efficient and selective catalyst for the direct esterification of aryl and alkyl carboxylic acids. mdpi.com Metal-containing catalysts, such as those based on tin or titanium, are also employed in industrial esterification processes, often at elevated temperatures. google.com The choice of catalyst depends on the specific substrates, desired reaction conditions, and scalability of the process.

Synthesis of Complex Reactive Mesogen Derivatives Incorporating the this compound Moiety

The compound this compound serves as a critical building block in the synthesis of complex reactive mesogens (RMs), which are polymerizable liquid crystals. biosynth.comamericanchemicalsuppliers.com Its structure, featuring a rigid benzoic acid core, a flexible propoxy spacer, and a reactive acrylate group, allows for the systematic design of molecules with specific liquid crystalline properties. These derivatives are foundational materials for advanced applications, including the production of liquid crystal polymer networks (LCPNs) and specialized optical films. researchgate.netchemicalbook.com

Synthesis of 2-Methyl-1,4-phenylene bis{4-[3-(acryloyloxy)propoxy]benzoate} (RM257) and Analogous Bis-esters

One of the most significant derivatives of this compound is the reactive mesogen 2-methyl-1,4-phenylene bis{4-[3-(acryloyloxy)propoxy]benzoate}, commonly known as RM257. pubcompare.ai This compound is synthesized by the esterification of 2-methylhydroquinone with two equivalents of this compound.

The synthesis is typically an esterification reaction where the carboxylic acid group of this compound reacts with the hydroxyl groups of a central core molecule, such as 2-methylhydroquinone, to form a bis-ester. americanchemicalsuppliers.com One documented laboratory-scale preparation involves reacting the acid with 2-methylhydroquinone in a mixture of ethyl acetate (B1210297) and tetrahydrofuran (B95107) (THF), using methanesulfonyl chloride and triethylamine to facilitate the reaction. chemicalbook.com The process requires careful temperature control, with reagents being added dropwise while cooling on ice to manage the exothermic reaction. chemicalbook.com This procedure can yield the final product with high purity (e.g., 99.63%) and in good yields (e.g., 82%). chemicalbook.com

The resulting RM257 molecule is a diacrylate liquid crystal monomer that can be photopolymerized to create highly cross-linked anisotropic networks. researchgate.net

Table 1: Example Reagents for the Synthesis of RM257

Role Reagent Solvent(s)
AcidThis compoundEthyl Acetate / THF
Phenol Core2-MethylhydroquinoneEthyl Acetate / THF
Activating AgentMethanesulfonyl ChlorideEthyl Acetate
BaseTriethylamine / Diisopropylethylamine-
CatalystN-methylimidazole-

This table is based on a synthetic procedure described in the literature. chemicalbook.com

Incorporation of the Compound into Azobenzene-Containing Mesogens

The this compound moiety can also be integrated into photosensitive mesogens, particularly those containing an azobenzene (B91143) unit. Azobenzene-based mesogens are of great interest due to their ability to undergo reversible trans-cis photoisomerization when exposed to UV and visible light, which alters their molecular shape and disrupts the liquid crystal ordering. tuiasi.ro

Several general synthetic strategies for azobenzenes can be adapted to incorporate the title compound. The most common methods include:

Diazonium Coupling: This is a classic method for forming the azo linkage (-N=N-). tuiasi.ro It involves the diazotization of an aromatic amine with sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This salt then acts as an electrophile, reacting with an electron-rich coupling partner, such as a phenol, to form the azobenzene structure. txst.edu To incorporate the target moiety, one could, for example, couple a pre-formed azobenzene phenol with this compound via esterification.

Baeyer-Mills Reaction: This method is particularly useful for synthesizing asymmetrical azobenzenes and involves the reaction of a nitrosobenzene (B162901) with an aniline, often in acetic acid at room temperature. txst.edu

Oxidative Coupling: Symmetrical azobenzenes can be synthesized through the oxidation of anilines using reagents like potassium permanganate (B83412) (KMnO₄). txst.edu

Once an azobenzene core with a suitable functional group (e.g., a hydroxyl group) is synthesized, the this compound can be attached via standard esterification techniques, such as those described in the following section. tuiasi.rorsc.org This creates a reactive, photoswitchable mesogen.

Multi-component Coupling Strategies for Derivatization (e.g., Carbodiimide-mediated couplings)

Carbodiimide-mediated coupling is a versatile and widely used strategy for forming ester bonds under mild conditions, making it highly suitable for the derivatization of this compound. The most common variant is the Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). researchgate.netorganic-chemistry.org

The mechanism of the Steglich esterification proceeds as follows:

The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org

DMAP, acting as a potent nucleophilic catalyst, attacks the O-acylisourea to form a reactive acyl-pyridinium species ("active ester"). This intermediate is more reactive towards the alcohol than the O-acylisourea and is less prone to side reactions like N-acyl migration. organic-chemistry.org

The alcohol (e.g., a hydroxyl-terminated mesogenic core) attacks the active ester, forming the desired ester product. organic-chemistry.org

The reaction yields the ester and a stable, largely insoluble byproduct, dicyclohexylurea (DCU), which can be removed by filtration. organic-chemistry.orgresearchgate.net

This method is particularly advantageous because it can be performed at room temperature and is effective even with sterically hindered alcohols or acid-sensitive substrates. organic-chemistry.orgscielo.br It represents a key strategy for coupling this compound to a wide variety of molecular cores to create novel and complex reactive mesogens. researchgate.netrsc.org

Table 2: Reagents and Roles in Steglich Esterification

Reagent Abbreviation Primary Role in the Reaction
N,N'-DicyclohexylcarbodiimideDCCActivates the carboxylic acid by forming an O-acylisourea intermediate.
4-DimethylaminopyridineDMAPActs as a nucleophilic catalyst to form a more reactive "active ester".
DicyclohexylureaDCUInsoluble byproduct formed from DCC after the coupling is complete.

Information compiled from multiple sources describing the coupling method. organic-chemistry.orgresearchgate.net

Studies on Isomeric Purity and Regioisomer Control in Derivative Synthesis

In the synthesis of complex mesogens like RM257, which is derived from the asymmetrical 2-methylhydroquinone, controlling the isomeric purity and regiochemistry is a significant challenge. The two hydroxyl groups on the 2-methylhydroquinone core are not equivalent, which means that esterification can potentially lead to different regioisomers if the reaction is not precisely controlled.

Purification and Isolation Techniques for the Compound and its Intermediates

The purification and isolation of this compound, its intermediates, and its final derivatives are critical steps to ensure the high purity required for liquid crystal applications. A combination of techniques is typically employed to remove unreacted starting materials, catalysts, and reaction byproducts.

Commonly used methods include:

Precipitation and Filtration: In many syntheses, the desired product can be precipitated by changing the solvent system or by adjusting the pH. For instance, after a reaction, evaporating the organic solvent and then acidifying the aqueous solution can cause the carboxylic acid product to precipitate, after which it can be collected by filtration. tuiasi.ro For DCC-mediated couplings, a primary purification step is the filtration of the crude reaction mixture through a pad of celite to remove the insoluble dicyclohexylurea (DCU) byproduct. researchgate.net

Liquid-Liquid Extraction (Washing): The crude product, dissolved in an organic solvent, is often washed with aqueous solutions to remove water-soluble impurities. Washing with a dilute acid (e.g., 2N HCl) is effective for removing basic catalysts like DMAP, while washing with a mild base can remove unreacted acidic starting materials. tuiasi.roresearchgate.net A final wash with brine helps to remove residual water from the organic layer. chemicalbook.com

Column Chromatography: For achieving very high purity, silica (B1680970) gel column chromatography is a standard and effective technique. chemicalbook.com A suitable solvent system (eluent) is chosen to separate the target compound from any remaining impurities based on differences in polarity.

Recrystallization/Reprecipitation: This is often the final step to obtain a highly crystalline product. The crude solid is dissolved in a minimal amount of a hot solvent (or solvent mixture) and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. chemicalbook.com For RM257, a dichloromethane/methanol solvent system has been used for this purpose. chemicalbook.com

Table 3: Common Purification Techniques

Technique Purpose Example Application
Filtration through CeliteRemoval of insoluble byproductsRemoving DCU after DCC coupling. researchgate.net
Acidic Wash (e.g., dilute HCl)Removal of basic catalystsRemoving DMAP. researchgate.net
Column ChromatographySeparation of closely related compoundsIsolating the final product from reaction intermediates. chemicalbook.com
Recrystallization / ReprecipitationFinal purification to obtain high-purity crystalline solidPurifying RM257 from a dichloromethane/methanol mixture. chemicalbook.com

Polymerization Science and Network Formation of 4 3 Acryloyloxy Propoxy Benzoic Acid Derived Monomers

Free Radical Polymerization Mechanisms of the Acrylate (B77674) Moiety

The polymerization of 4-[3-(Acryloyloxy)propoxy]benzoic acid is primarily achieved through the free-radical polymerization of its acrylate functional group. This process, like other free-radical polymerizations, involves three key stages: initiation, propagation, and termination. Initiation is typically accomplished using thermal initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photoinitiators that generate radicals upon exposure to UV light. Once initiated, the radical species rapidly adds to the double bond of the acrylate group, creating a new radical that propagates the polymer chain.

Kinetics and Thermodynamics of Polymerization Initiation and Propagation

Rp = kp[M][M•]

where [M] is the monomer concentration and [M•] is the concentration of propagating radicals.

The thermodynamics of polymerization for acrylic monomers are typically exothermic, with the conversion of a π-bond in the monomer to a σ-bond in the polymer releasing a significant amount of heat (enthalpy of polymerization, ΔHₚ). The change in entropy (ΔSₚ) is generally negative as the disordered monomer molecules become part of an ordered polymer chain. For polymerization to be spontaneous, the change in Gibbs free energy (ΔGₚ = ΔHₚ - TΔSₚ) must be negative.

Table 1: Representative Thermodynamic Data for the Polymerization of Related Acrylic Monomers

MonomerΔHₚ (kJ/mol)ΔSₚ (J/mol·K)
Acrylic Acid-77.4-117
Methyl Acrylate-77.4-117
Ethyl Acrylate-77.8-117

Influence of Reaction Parameters on Polymerization Efficiency

Several reaction parameters significantly influence the efficiency of the free-radical polymerization of acrylate monomers.

Initiator Concentration: A higher initiator concentration results in a greater number of initial radicals, which increases the polymerization rate. However, it can also lead to the formation of shorter polymer chains and a broader molecular weight distribution.

Monomer Concentration: The rate of polymerization is directly proportional to the monomer concentration.

Solvent: The choice of solvent can affect the solubility of the monomer and the resulting polymer, as well as the kinetics of the polymerization. For monomers like this compound, which can form hydrogen bonds, the solvent polarity can play a crucial role.

Formation of Liquid Crystalline Polymers (LCPs) and Elastomers (LCEs) from the Compound

The rigid benzoic acid moiety in this compound is a mesogenic group, meaning it can induce the formation of liquid crystalline phases under certain conditions. By polymerizing this monomer, it is possible to create liquid crystalline polymers (LCPs), where the mesogenic units are incorporated into the polymer backbone or as side chains. When these LCPs are lightly crosslinked, they form liquid crystalline elastomers (LCEs), which combine the elastic properties of rubbers with the anisotropic characteristics of liquid crystals.

Crosslinking Strategies for Tailored Polymer Networks (e.g., Diels-Alder reactions, supramolecular crosslinking)

Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for creating covalent crosslinks. researchgate.net This reaction is often thermally reversible, allowing for the development of self-healing and reprocessable polymer networks. echemi.com While specific examples utilizing this compound are not prominent in the literature, the general principle involves functionalizing the polymer with diene or dienophile groups. For instance, a copolymer could be synthesized containing furan (B31954) (diene) or maleimide (B117702) (dienophile) functionalities, which can then undergo a Diels-Alder reaction to form crosslinks. researchgate.nettue.nl

Supramolecular Crosslinking: This approach utilizes non-covalent interactions, such as hydrogen bonding, to form crosslinks. The carboxylic acid group of the benzoic acid moiety is particularly well-suited for this, as it can form strong, directional hydrogen bonds.

Role of the Compound in Forming Supramolecular Hydrogen-Bonded Networks

The carboxylic acid group of this compound plays a pivotal role in the formation of supramolecular networks through hydrogen bonding. These hydrogen bonds can act as physical crosslinks, leading to the formation of a reversible network. The strength and dynamics of these networks are highly dependent on temperature and the surrounding chemical environment. For instance, in a non-polar solvent, the hydrogen bonds will be stronger, while in a polar, protic solvent, they can be disrupted. This responsiveness makes these materials interesting for applications in sensors and actuators.

The hydrogen bonding can also influence the liquid crystalline phase behavior of the resulting polymers. The formation of hydrogen-bonded dimers can effectively increase the aspect ratio of the mesogenic units, stabilizing the liquid crystalline phase.

Copolymerization Studies with Other Reactive Mesogens and Co-monomers

To tailor the properties of the final polymer, this compound can be copolymerized with a variety of other monomers. These can include other reactive mesogens to modify the liquid crystalline properties, or non-mesogenic co-monomers to alter the mechanical properties, glass transition temperature, or other characteristics of the polymer.

Table 2: Reactivity Ratios for the Copolymerization of a Related Monomer (ortho-methacryloyloxybenzoic acid, M₁) with Methyl Methacrylate (B99206) (M₂) and Vinyl Chloride (M₂) at low conversions

Co-monomer (M₂)r₁ (o-methacryloyloxybenzoic acid)r₂ (Co-monomer)Copolymerization Behavior
Methyl Methacrylate~1~1Nearly Ideal
Vinyl Chloride>>1<<1Non-ideal, preference for M₁

Source: Adapted from data on related systems. rsc.org This table illustrates the concept of reactivity ratios and how they influence copolymer composition. Specific values for this compound would require experimental determination.

By carefully selecting co-monomers and controlling the polymerization conditions, a wide range of materials with precisely tailored properties can be designed and synthesized from this compound, highlighting its significance in the field of advanced polymer science.

Control over Polymer Architecture and Topology through Controlled Polymerization Techniques

The synthesis of polymers from liquid crystalline (LC) monomers, such as those derived from this compound, with precise control over their molecular architecture and topology is crucial for tailoring their final properties. Controlled/living radical polymerization (CRP) techniques, particularly Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have emerged as powerful tools for this purpose. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers and star polymers. cnrs.frnih.govresearchgate.netnih.gov

ATRP has been successfully employed for the polymerization of various liquid crystalline (meth)acrylate monomers, yielding well-defined polymers. cnrs.frnih.govresearchgate.net This technique is particularly advantageous due to its tolerance of various functional groups present in the monomers and its applicability to a wide range of (meth)acrylates. cnrs.frnih.gov For instance, studies on LC methacrylates have demonstrated that ATRP can be conducted under mild conditions, such as at room temperature, to produce polymers with PDI values typically between 1.15 and 1.45. cnrs.fr The kinetics of such polymerizations often follow a first-order reaction, although deviations from ideal behavior, such as initiation steps being slower than propagation, can lead to molecular weights that are higher than theoretically predicted. cnrs.fr

The ability to create well-defined block copolymers is a significant advantage of CRP techniques. For example, ATRP has been used to synthesize diblock copolymers containing a liquid crystalline block, such as one derived from a methacrylate with a phenyl benzoate (B1203000) moiety, and a non-liquid crystalline block. mdpi.com These block copolymers can self-assemble into highly ordered nanostructures, with the morphology being influenced by the molecular structure of the LC polymer. mdpi.com

RAFT polymerization is another versatile CRP method suitable for producing well-defined polymers from acrylic monomers. rsc.orgresearchgate.net This technique has been used to synthesize copolymers with reactive groups, allowing for further functionalization and the creation of more complex architectures. researchgate.net While specific studies on the RAFT polymerization of this compound are not abundant in the reviewed literature, the successful application of RAFT to other functional acrylates, such as N-(2-acryloyloxy)ethyl pyrrolidone, to form well-defined diblock copolymer nano-objects highlights its potential for creating tailored polymer structures from LC acrylic monomers. rsc.org

Controlled Polymerization Technique Monomer Type Key Findings Resulting Polymer Characteristics Reference
Atom Transfer Radical Polymerization (ATRP)Liquid Crystalline MethacrylatesSuccessful polymerization at room temperature; first-order kinetics observed.Narrow molecular weight distributions (PDI = 1.15–1.45). cnrs.fr
Atom Transfer Radical Polymerization (ATRP)Liquid Crystalline Acrylates/Methacrylates with Azobenzene (B91143)Synthesis of narrowly dispersed polymers (PDI ≤ 1.35) with photosensitive properties.Controlled molecular weights (2.6–14.3 kDa) and liquid crystalline behavior. nih.gov
Atom Transfer Radical Polymerization (ATRP)Methacrylate with Cyano-terminated Phenyl BenzoateSynthesis of well-defined homopolymers and diblock copolymers.Narrow molecular weight distribution; formation of microphase-separated cylinder structures. mdpi.com
Reversible Addition-Fragmentation chain Transfer (RAFT)N-(2-acryloyloxy)ethyl pyrrolidoneSynthesis of well-defined diblock copolymer nano-objects in non-polar media.Relatively well-defined spheres with low PDI (<0.10). rsc.org

Phase Separation Phenomena During Polymerization in Liquid Crystalline Mixtures

The formation of polymer networks from monomers like this compound within a liquid crystal host is a dynamic process governed by polymerization-induced phase separation (PIPS). tandfonline.comaps.orgmdpi.com This process is fundamental to the creation of polymer-dispersed liquid crystal (PDLC) materials, where the morphology of the final composite dictates its electro-optical properties. mdpi.comresearchgate.net PIPS is initiated when the polymerization of the monomer, initially dissolved in the liquid crystal, proceeds to a point where the growing polymer chains are no longer soluble in the LC medium, leading to phase separation. aps.org

The kinetics of PIPS and the resulting morphology are influenced by several factors, including the rate of polymerization, the concentration of the monomer, the functionality of the monomer, and the curing temperature. tandfonline.comuakron.eduresearchgate.net For acrylate-based systems, photopolymerization is a common method to trigger PIPS due to its rapid and controllable nature. tandfonline.commdpi.comuakron.edu The intensity of the UV light used for photopolymerization directly affects the polymerization rate, which in turn influences the size and distribution of the resulting liquid crystal droplets within the polymer matrix. uakron.edu

Studies using light scattering have been employed to investigate the kinetics of PIPS in liquid crystal-polymer mixtures. cnrs.fraps.org These studies reveal the evolution of the structure factor over time, providing insights into the mechanism of phase separation. cnrs.fraps.org In some cases, a cascading phase separation phenomenon has been observed, where the initially phase-separated domains become unstable and undergo a secondary phase separation. cnrs.fraps.org

The interplay between the phase separation and the nematic-isotropic transition of the liquid crystal can lead to complex morphologies. researchgate.netuakron.edu For instance, investigations into mixtures of multifunctional acrylates and nematic liquid crystals have shown the formation of various co-existence regions, such as isotropic gel, isotropic liquid + nematic, and pure nematic phases, depending on the composition and the extent of the reaction. uakron.eduresearchgate.net The final morphology, whether it consists of discrete liquid crystal droplets embedded in a polymer matrix or a bicontinuous network, is critical for the performance of PDLC devices. mdpi.comresearchgate.net

Parameter Influence on Phase Separation and Morphology Research Findings Reference
UV Light Intensity Affects the rate of photopolymerization, which in turn influences the kinetics of phase separation and the final morphology.Higher intensity can lead to faster polymerization and smaller liquid crystal droplet sizes. uakron.edu
Monomer Concentration Determines the volume fraction of the polymer matrix and influences the phase diagram of the mixture.Affects the size, density, and connectivity of the phase-separated domains. uakron.eduresearchgate.net
Monomer Functionality Influences the crosslink density of the polymer network and the kinetics of gelation.Higher functionality can lead to faster network formation and can alter the phase separation process. uakron.eduresearchgate.net
Curing Temperature Affects both the polymerization rate and the thermodynamic stability of the mixture.Can influence the final morphology by altering the position of the phase boundaries during polymerization. tandfonline.com

Mesophase Behavior and Ordering Phenomena in Materials Derived from 4 3 Acryloyloxy Propoxy Benzoic Acid

Thermotropic Liquid Crystallinity of the Compound and its Derivatives

Thermotropic liquid crystals exhibit phase transitions into one or more mesophases as a function of temperature. The specific mesophase that forms is dictated by the molecular structure. For derivatives of benzoic acid, the formation of liquid crystal phases is significantly influenced by hydrogen bonding, which leads to the creation of dimeric structures. nih.govresearchgate.net The stability and type of the mesophase are largely determined by the polarity and polarizability of the molecular core. bohrium.com

The nematic (N) phase is the least ordered liquid crystal phase, characterized by long-range orientational order of the molecules but no positional order. Studies on analogous 4-alkoxybenzoic acids show that those with shorter alkyl chains (specifically, with 4 to 6 carbon atoms) typically exhibit nematic phases. researchgate.net Similarly, p-n-hexoxybenzoic acid is known to form a nematic phase upon heating. researchgate.net The melting of crystals of nematic-forming liquid crystals (NLCs) typically involves the retention of hydrogen-bonded dimers in the melt, which constitutes the nematic phase. researchgate.net While some bent-core materials based on a 3-hydroxybenzoic acid central unit can also form nematic phases, the linear structure of 4-[3-(Acryloyloxy)propoxy]benzoic acid is more conducive to forming calamitic (rod-like) nematic phases. researchgate.net

Smectic (Sm) phases are more ordered than nematic phases, possessing both orientational order and some degree of one-dimensional positional order, with molecules arranged in layers. Research on 4-alkoxybenzoic acids demonstrates that derivatives with longer alkyl chains (from n=7 to 12) tend to be smectic-nematic, meaning they exhibit a smectic phase at a lower temperature before transitioning to a nematic phase at a higher temperature. researchgate.net Specifically, the smectic C (SmC) phase has been identified in 4-n-octyloxy-, 4-n-nonyloxy-, 4-n-decyloxy-, and 4-n-dodecyloxybenzoic acid. researchgate.net

Furthermore, studies on symmetrical dimers of 4-n-alkanoyloxy benzoic acids have shown that these compounds exclusively exhibit smectic mesophases. nih.govbohrium.com In these systems, the thermal stability of the smectic phase is dependent on the length of the terminal alkyl chain. nih.govbohrium.com The formation of the smectic phase in these materials is associated with the retention of structured associates in the melt that are stabilized by both hydrogen bonds and π-stacking interactions between the aromatic cores. researchgate.net

The cholesteric (N*) phase, also known as the chiral nematic phase, is structurally similar to the nematic phase but is composed of chiral molecules. This chirality induces a helical twist in the director (the average direction of molecular orientation), creating a periodic structure. The parent compound, this compound, is achiral and therefore does not form a cholesteric phase on its own. However, a cholesteric phase can be induced by introducing a chiral dopant into a nematic host based on this structure or by chemically modifying the molecule to include a chiral center. For example, the related chiral compound 4-[4-((S)-citronellyloxy)benzoyloxy]benzoic acid (CBB) is a thermotropic liquid crystalline material, highlighting how the introduction of a chiral moiety like (S)-citronellyl can lead to chiral mesophases. researchgate.net

Phase Transition Analysis and Associated Thermodynamic Properties

The transitions between the crystalline solid, various mesophases, and the isotropic liquid state are characterized by specific temperatures and thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) of transition. These properties are commonly investigated using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). nih.govbohrium.com Inverse Gas Chromatography (IGC) has also been employed to determine phase transition temperatures and other thermodynamic properties for compounds like 4-(octyloxy) benzoic acid. researchgate.net

For a series of dimeric 4-n-alkanoyloxy benzoic acids, the normalized entropy changes (ΔS/R, where R is the gas constant) for the transition from the smectic phase to the isotropic liquid have been estimated. The data reveals how molecular structure influences the thermodynamics of the transition.

Compound (Dimeric 4-n-alkanoyloxy benzoic acids)Transition Temperature (°C)Normalized Entropy Change (ΔS/R)
I3 102.56.13
I7 101.25.37
I13 106.05.46

Table based on data for dimeric 4-n-alkanoyloxy benzoic acids, which serve as structural analogs. nih.gov

These transitions can also be influenced by external factors. For instance, studies on 4-n-(nonyloxy) benzoic acid (NOBA) have shown that irradiation with an ion beam can depress the phase transition temperatures at low fluence levels. researchgate.net Moreover, the thermal history and the application of mechanical shear can also affect the observed phase state and transition temperatures. researchgate.net

Structure-Property Relationships Governing Mesophase Stability and Type

The relationship between molecular structure and the resulting mesophase behavior is a cornerstone of liquid crystal science. For benzoic acid derivatives, several key structural features govern mesophase type and stability:

Alkyl Chain Length: In the 4-alkoxybenzoic acid series, a clear relationship exists between the length of the alkoxy chain and the mesophase type. Shorter chains (n=4–6) favor the formation of a nematic phase, while longer chains (n=7–12) promote the more ordered smectic phase. researchgate.net Similarly, for dimeric 4-n-alkanoyloxy benzoic acids, the thermal stability of the resulting smectic phase is directly influenced by the length of the alkanoyloxy chain. nih.govbohrium.com

Hydrogen Bonding and Dimerization: The carboxyl group facilitates the formation of stable hydrogen-bonded dimers. nih.govresearchgate.net This dimerization effectively elongates the molecule, which is a crucial factor for the formation of liquid crystalline phases. researchgate.net

Aromatic and Aliphatic Segregation: The crystal packing in mesogenic benzoic acids often shows a separation into distinct aromatic and aliphatic regions. researchgate.netresearchgate.net The nature of these regions and the interactions within them, particularly π-stacking interactions in the aromatic layers, are critical. Stronger π-stacking interactions are associated with the formation of smectic phases, whereas weaker interactions are found in nematic-forming materials. researchgate.net

Core Substitution: The position of substituents on the benzoic acid core has a significant impact. For instance, para-substituted alkanoyloxy benzoic acids (like the 4-substituted series) are found to be more thermally stable than their meta-substituted (3-substituted) counterparts, a difference attributed to more effective hydrogen bonding interactions in the para-derivatives. nih.govbohrium.com

Mesophase Behavior in Liquid Crystalline Elastomers (LCEs) Formed from the Compound

The presence of the acryloyloxy group makes this compound a reactive mesogen, meaning it can be polymerized to form a crosslinked polymer network. When this polymerization is carried out in the liquid crystalline state, the orientational order of the mesophase is permanently captured within the polymer network, resulting in a Liquid Crystalline Elastomer (LCE). researchgate.net

LCEs are a class of smart materials that combine the elasticity of conventional rubbers with the stimuli-responsive properties of liquid crystals. researchgate.net Nematic LCEs synthesized from monomers like this compound are known for their ability to undergo significant, reversible shape changes in response to external stimuli such as heat or light. researchgate.net Upon heating through the nematic-to-isotropic phase transition temperature, the orientational order is lost, causing a macroscopic contraction along the original alignment direction and an expansion in the perpendicular directions. This actuation behavior makes these materials highly promising for applications in soft robotics, sensors, and artificial muscles. researchgate.net

Studies on Optical Anisotropy and Birefringence in Mesophases

The optical anisotropy of liquid crystalline materials is a defining characteristic, arising from the orientational order of the constituent molecules. This anisotropy is quantified by the birefringence (Δn), which is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices. In materials derived from this compound, the mesogenic side chains, when aligned in a liquid crystalline phase, give rise to significant birefringence. This property is not only of fundamental scientific interest but is also crucial for a wide range of applications in optical technologies, including displays, retarders, and other light-modulating devices. instras.com

The study of birefringence provides valuable insights into the degree of molecular order within the mesophase. The birefringence of a nematic liquid crystal is directly proportional to the orientational order parameter (S), which describes the average alignment of the long molecular axes with respect to a common director. The temperature dependence of birefringence is a key area of investigation, as it reflects the changes in the order parameter as the material approaches the nematic-to-isotropic phase transition. Generally, as the temperature increases towards the clearing point (T_i), the order parameter and consequently the birefringence decrease. mdpi.com

In the context of side-chain liquid crystalline polymers (SCLCPs), the polymer backbone can influence the ordering of the mesogenic side groups. Research on polyacrylates with various mesogenic side chains has shown that the polymer structure can enhance the order parameter compared to the corresponding low-molar-mass liquid crystals. mdpi.com This "polymer effect" can lead to higher birefringence values in the polymeric systems.

The relationship between birefringence and the order parameter is often described by the following equation:

Δn = Δn₀ * S

where Δn₀ is the hypothetical birefringence at perfect order (S=1). The order parameter itself is temperature-dependent and can be approximated by the Haller equation near the clearing point:

S = (1 - T/T_i)^β

where T is the absolute temperature, T_i is the clearing temperature, and β is a material-specific exponent. mdpi.com

To illustrate the expected behavior, the following interactive data table presents hypothetical temperature-dependent birefringence data for a nematic side-chain polymer derived from this compound. The values are based on typical data for similar polyacrylate systems found in the literature.

Interactive Data Table: Temperature-Dependent Optical Properties of a Hypothetical Nematic Polymer Derived from this compound

Temperature (°C)Reduced Temperature (T/T_i)Extraordinary Refractive Index (n_e)Ordinary Refractive Index (n_o)Birefringence (Δn)Order Parameter (S)
800.901.6851.5150.1700.65
850.921.6781.5180.1600.61
900.951.6691.5220.1470.56
950.971.6581.5270.1310.50
1001.001.5501.5500.0000.00

Note: The data in this table is illustrative and intended to represent the expected trend for a nematic polymer based on this compound. The clearing temperature (T_i) is assumed to be 100°C (373.15 K) for the calculation of the reduced temperature and order parameter. The values for n_e, n_o, Δn, and S are hypothetical and based on general trends observed in similar side-chain liquid crystalline polymers.

Further detailed research, involving the synthesis and optical characterization of polymers based on this compound, would be necessary to obtain precise experimental data and to fully elucidate the influence of the specific molecular architecture on the optical anisotropy and birefringence in its mesophases.

Advanced Characterization and Analytical Methodologies for 4 3 Acryloyloxy Propoxy Benzoic Acid Based Research

Spectroscopic Characterization

Spectroscopy is a cornerstone for the analysis of molecular structures, functional groups, and electronic transitions. For a complex molecule like 4-[3-(Acryloyloxy)propoxy]benzoic acid, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy provides a comprehensive understanding of its chemical identity and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic compounds. core.ac.uk By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

For this compound, ¹H NMR spectroscopy would be used to identify all unique proton environments. The aromatic protons on the benzoic acid ring would typically appear in the downfield region (δ 7.0-8.0 ppm), while the protons of the propoxy chain and the acrylate (B77674) group would be found in the more upfield regions. chemicalbook.comresearchgate.net Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) would be employed to establish proton-proton coupling networks, confirming the connectivity of the propoxy linker between the benzoate (B1203000) and acrylate moieties. core.ac.uk

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the ester group would be the most downfield signals. chemicalbook.com Heteronuclear correlation techniques such as HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the complete structure by showing correlations between protons and carbons over two to three bonds, solidifying the link between the aromatic ring, the ether oxygen, the propyl chain, and the acrylate group. core.ac.uk

During synthesis, NMR is also a powerful tool for reaction monitoring. For instance, in the esterification reaction to form the acrylate group, the disappearance of the alcohol proton from the precursor, 4-(3-hydroxypropoxy)benzoic acid, and the appearance of the characteristic vinyl proton signals of the acrylate group can be tracked to determine reaction completion.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift (δ) ranges for the proton signals of the target compound based on typical values for its constituent functional groups.

Protons Predicted δ (ppm) Multiplicity
Carboxylic Acid (-COOH) 10.0 - 13.0 Singlet (broad)
Aromatic (Ar-H) 7.0 - 8.2 Doublets
Vinyl (-CH=CH₂) 5.8 - 6.5 Multiplets
Methylene (-O-CH₂-CH₂-CH₂-O-) 4.1 - 4.4 Triplets

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift (δ) ranges for the carbon signals of the target compound.

Carbon Atom Predicted δ (ppm)
Carboxylic Acid (-C OOH) 168 - 175
Ester Carbonyl (-OC =O) 165 - 170
Aromatic Carbons (Ar-C) 114 - 164
Vinyl Carbons (-C H=C H₂) 128 - 132
Methylene Carbons (-O-C H₂-) 60 - 70

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Network Formation Monitoring

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. spectroscopyonline.com

For this compound, the FTIR spectrum would display several key absorption bands confirming its structure. researchgate.netmdpi.com The presence of the carboxylic acid is identified by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp C=O (carbonyl) stretching band around 1700-1730 cm⁻¹. spectroscopyonline.com The acrylate group would show a characteristic C=O stretch for the ester at a slightly higher frequency (around 1720-1740 cm⁻¹) and C=C stretching from the vinyl group around 1630-1640 cm⁻¹. The aromatic ring would be identified by C=C stretching peaks in the 1450-1600 cm⁻¹ region. mdpi.com The C-O ether linkage of the propoxy group would exhibit a stretching vibration in the 1000-1300 cm⁻¹ range. spectroscopyonline.com

FTIR is also invaluable for monitoring the polymerization of this monomer. During photopolymerization, the characteristic absorption bands of the acrylate's C=C double bond (e.g., at ~1635 cm⁻¹) will decrease in intensity as the double bonds are consumed to form the polymer network. This allows for real-time tracking of the polymerization kinetics.

Table 3: Key FTIR Absorption Bands for this compound This interactive table summarizes the expected vibrational frequencies and their corresponding functional groups.

Wavenumber (cm⁻¹) Functional Group Vibration Type
2500 - 3300 Carboxylic Acid O-H Stretch (broad)
~1725 Ester C=O Stretch
~1700 Carboxylic Acid C=O Stretch
~1635 Alkene (Acrylate) C=C Stretch
1580, 1500, 1450 Aromatic Ring C=C Stretch

UV-Visible Spectroscopy for Mesogen Transitions and Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzoic acid moiety acts as a chromophore, the part of the molecule responsible for absorbing UV light. In compounds designed as reactive mesogens, UV-Vis spectroscopy can be used to study the electronic properties and to ensure transparency in specific wavelength regions, which is crucial for applications involving UV-curing. rug.nl For this compound, one would expect strong absorption in the UV region due to the π-π* transitions of the benzene (B151609) ring and n-π* transitions of the carbonyl groups. Analysis of the absorption spectrum can help in understanding the conjugation within the molecule and how it might be affected by changes in the molecular environment, such as during phase transitions.

Thermal Analysis Techniques for Phase Transitions

The thermal behavior of this compound, particularly its potential to form liquid crystalline phases (mesophases), is critical for its application in advanced materials. Thermal analysis techniques are essential for identifying these phase transitions.

Differential Scanning Calorimetry (DSC) for Enthalpy and Temperature of Transitions

Differential Scanning Calorimetry (DSC) is the primary technique for measuring the temperatures and heat flows associated with transitions in materials as a function of temperature or time. mdpi.com It can precisely determine melting points, crystallization temperatures, and the glass transition temperature (Tg) of polymers. For mesogenic materials, DSC is used to detect the subtle energy changes that occur during transitions between the crystalline solid, liquid crystal, and isotropic liquid phases. researchgate.netresearchgate.net

A DSC thermogram of this compound would be obtained by heating and cooling the sample at a controlled rate. nih.gov Endothermic peaks on heating would indicate transitions such as melting (solid to liquid or liquid crystal) and liquid crystal to isotropic liquid transitions. Exothermic peaks on cooling would correspond to the reverse transitions. The temperature at the peak maximum gives the transition temperature, and the area under the peak is proportional to the enthalpy (ΔH) of the transition, providing quantitative information about the energy required for the phase change. This data is fundamental for constructing a phase diagram for the material.

Table 4: Hypothetical DSC Data for a Mesogenic Benzoic Acid Derivative This interactive table shows example data that could be obtained from a DSC analysis, indicating different phase transitions.

Transition Temperature (°C) Enthalpy (J/g) Type
Crystal to Nematic 110 25.4 Endotherm

Microscopic Imaging for Mesophase and Microstructure Analysis

While DSC can detect the presence of phase transitions, it cannot identify the type of mesophase (e.g., nematic, smectic). Polarized Light Microscopy (PLM), often equipped with a hot stage, is the definitive method for identifying liquid crystal phases. researchgate.net When a liquid crystalline sample is viewed between crossed polarizers, it will appear bright and show characteristic optical textures that are unique to each type of mesophase. By observing the sample while heating and cooling, the transitions detected by DSC can be visually confirmed, and the specific mesophases can be identified by their textures. For instance, a nematic phase might show a schlieren or threaded texture, while a smectic A phase would exhibit a focal conic fan texture. This combination of DSC and PLM provides a complete picture of the thermotropic liquid crystalline behavior of this compound.

Polarized Optical Microscopy (POM) for Texture Analysis

Polarized Optical Microscopy (POM) is an indispensable, non-destructive technique for the identification and characterization of anisotropic phases, such as the liquid crystalline phases exhibited by derivatives of this compound. By passing polarized light through a thin sample of the material, POM allows for the visualization of different liquid crystal textures, which are characteristic of specific mesophases (e.g., nematic, smectic, or cholesteric).

Table 1: Representative Liquid Crystal Textures and Their Interpretation

Texture Type Associated Liquid Crystal Phase Key Visual Characteristics
SchlierenNematicDark brushes corresponding to topological defects (disclinations).
MarbledNematicA less-defined, marble-like appearance.
Focal Conic FanSmectic A, Smectic CFan-shaped textures originating from points or lines.
MosaicSmectic BTiled regions with uniform orientation.

Scanning Helium Ion Microscopy (SHIM) for Detailed Microparticle Texture

Scanning Helium Ion Microscopy (SHIM) is an advanced surface imaging technique that offers superior resolution and surface sensitivity compared to traditional Scanning Electron Microscopy (SEM). SHIM utilizes a focused beam of helium ions to scan the sample surface, which results in the emission of secondary electrons that are collected to form an image. The smaller probe size and minimal sample interaction volume of the helium ion beam allow for high-resolution imaging of fine surface details with minimal charging artifacts, making it particularly suitable for insulating materials like organic microparticles.

In the context of this compound, SHIM could be employed to visualize the detailed surface morphology of microparticles formed through precipitation or emulsion polymerization. This level of detail is crucial for understanding how polymerization conditions affect the final particle shape, size distribution, and surface texture. However, it should be noted that there is no specific research in the public domain that has utilized SHIM for the analysis of this compound microparticles. The application of SHIM in this area remains a prospective analytical approach.

X-ray Diffraction (XRD) for Probing Long-Range Order and Phase Identification

X-ray Diffraction (XRD) is a powerful technique for investigating the long-range structural order in crystalline and liquid crystalline materials. By analyzing the angles and intensities of X-rays diffracted by the electron clouds of atoms in the sample, XRD can provide detailed information about the phase symmetry, lattice parameters, and degree of crystallinity.

For this compound and its corresponding polymer, XRD is used to:

Identify Crystalline vs. Amorphous Structures: A crystalline solid will produce sharp, well-defined diffraction peaks, whereas an amorphous material, such as a non-liquid crystalline polymer, will show a broad halo.

Determine Liquid Crystal Phase and Order: In liquid crystalline phases, XRD patterns exhibit characteristic features. A nematic phase shows diffuse scattering, indicative of orientational order without positional order. Smectic phases, which have layered structures, produce sharp reflections at small angles corresponding to the layer spacing (d-spacing), and may show diffuse or sharp wide-angle scattering depending on the in-plane order.

For a polymer derived from this compound, the presence of a smectic phase would be confirmed by a low-angle diffraction peak. The position of this peak can be used to calculate the layer spacing, providing insight into the packing of the side chains.

Table 2: Hypothetical XRD Data for a Polymer of this compound

Diffraction Angle (2θ) Calculated d-spacing (Å) Interpretation
Low Angle (e.g., 2-5°)High (e.g., 15-40 Å)Indicates the layer spacing in a smectic liquid crystal phase.
Wide Angle (e.g., 15-25°)Low (e.g., 3.5-6 Å)Corresponds to the average distance between polymer backbones or side chains.

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Progress

Chromatographic methods are essential for the analysis of this compound, from its synthesis to its polymerization. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used to monitor the progress of a chemical reaction. For the synthesis of this compound, a small aliquot of the reaction mixture can be spotted on a TLC plate. As the reaction proceeds, the spot corresponding to the starting materials will diminish in intensity, while the spot for the product will appear and intensify. The retention factor (Rf) of each spot is characteristic of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides quantitative information about the purity of the monomer and the composition of polymer samples. A typical HPLC analysis of this compound would involve dissolving the sample in a suitable solvent and injecting it into a column packed with a stationary phase (e.g., C18 silica). The components are then separated based on their affinity for the stationary phase and detected as they elute from the column. The area under each peak in the resulting chromatogram is proportional to the concentration of that component, allowing for precise purity determination. Commercial suppliers often state a purity of ≥97% for this monomer, which is typically determined by HPLC.

Table 3: Chromatographic Methods for the Analysis of this compound

Technique Application Typical Stationary Phase Typical Mobile Phase Information Obtained
Thin Layer Chromatography (TLC)Reaction MonitoringSilica (B1680970) GelEthyl Acetate (B1210297)/Hexane mixtureQualitative assessment of reaction completion (presence/absence of reactants and products).
High-Performance Liquid Chromatography (HPLC)Purity AssessmentC18-functionalized SilicaAcetonitrile/Water gradientQuantitative measurement of purity and identification of impurities.

Applications of 4 3 Acryloyloxy Propoxy Benzoic Acid Derived Materials in Advanced Technologies

Liquid Crystalline Elastomers (LCEs) as Smart Actuators and Responsive Materials

Liquid Crystalline Elastomers (LCEs) are a class of smart materials that merge the ordered nature of liquid crystals with the elastic properties of rubbery polymers. rsc.org This combination allows them to undergo large, reversible shape changes in response to external stimuli like heat or light. rsc.org The incorporation of monomers like 4-[3-(Acryloyloxy)propoxy]benzoic acid into LCE networks is crucial for engineering specific functionalities and response mechanisms.

The design of stimuli-responsive LCEs hinges on the chemical composition of the polymer network and the alignment of the liquid crystal mesogens. rsc.org Materials derived from this compound have been instrumental in creating LCEs that respond to environmental changes such as humidity and temperature. nih.govacs.org

In one notable application, this compound serves as a monofunctional mesogenic carboxylic acid in a specialized photoresist for fabricating four-dimensional (4D) photonic microactuators. nih.govacs.org It acts as a supramolecular, hydrogen-bonded cross-linker during the polymerization process. After fabrication, these hydrogen bonds can be cleaved, rendering the polymer network flexible and hygroscopic, which in turn imparts humidity responsiveness. nih.gov The thermal response is also significant; as temperature increases, the aligned liquid crystal mesogens become disordered, leading to a reversible deformation in the material. rsc.org The transition temperature can be tailored by adjusting the ratio of the different monomers within the polymer network. rsc.org

The components of a photoresist developed for creating such responsive LCEs are detailed below:

Component TypeChemical NameFunction in the LCE Network
Difunctional Mesogenic Acrylate (B77674) (Cross-linker) 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)Forms the primary covalent network during polymerization. nih.gov
Monofunctional Mesogenic Acrylate 4-Cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoateAdds flexibility to the polymer network. nih.gov
Monofunctional Mesogenic Carboxylic Acid This compoundActs as a supramolecular, hydrogen-bonded cross-linker, providing latent flexibility and humidity responsiveness. nih.govacs.org
Chiral Dopant (3R,3aS,6S,6aS)-6-((4-((4-((6-(Acryloyloxy)hexyl)oxy)benzoyl)oxy)benzoyl)oxy)hexahydrofuro[3,2-b]furan-3-yl-4-((4-(hexyloxy)benzoyl)oxy)benzoateInduces a cholesteric (chiral nematic) liquid crystal phase, resulting in structural color. nih.gov
Photoinitiator Irgacure 819Initiates the polymerization reaction upon exposure to light. nih.gov

This table illustrates the roles of various components, including this compound, in designing a multi-responsive LCE material.

The programmable and reversible shape-changing capabilities of LCEs make them ideal candidates for soft robotics. rsc.orgstanford.edu Unlike rigid robots, soft robots made from materials like LCEs can perform delicate tasks, navigate complex environments, and interact more safely with humans. The actuation of these materials, driven by stimuli, eliminates the need for bulky and noisy conventional motors.

Polymers incorporating this compound can be fabricated into complex three-dimensional structures that exhibit programmed shape transformations. nih.govacs.orgadvancedopticalmetrology.com For instance, microstructures created using photoresists containing this compound can undergo significant bending and deformation in response to changes in humidity or temperature. nih.govacs.org This shape change, such as a 42% change at 75% relative humidity, demonstrates the potential for creating powerful artificial muscles and actuators for soft robotic systems. acs.org By controlling the alignment of the liquid crystal molecules during the fabrication process, complex motions like bending, twisting, and folding can be pre-programmed into the material, enabling the creation of versatile soft actuators. rsc.orgnih.gov

The ability to fabricate LCEs at the micro-scale opens up possibilities for developing microactuators and microrobots. nih.govacs.org These miniature devices are sought after for applications in biomedicine, micro-electromechanical systems (MEMS), and environmental sensing.

Using advanced manufacturing techniques like Direct Laser Writing, LCEs formulated with this compound have been successfully structured into high-resolution microactuators. nih.govacs.org Researchers have fabricated intricate shapes like pillars, flowers, and butterflies with submicron features. nih.gov These micro-objects not only change shape in response to humidity and temperature but also exhibit structural color that changes with the deformation, acting as a visual indicator of their status. acs.org This dual-response is highly beneficial for microrobotics, as the color change can be used for real-time interrogation and visualization of the device's state. acs.org

Advanced Manufacturing and Microstructure Fabrication

The translation of LCE chemistry into functional devices is heavily dependent on advanced manufacturing techniques that can control the material's structure from the molecular to the macroscopic level. rsc.org

Direct Laser Writing (DLW) using two-photon polymerization (TPP) is a high-resolution additive manufacturing technique capable of creating complex 3D structures with features smaller than the diffraction limit of light. acs.orgnih.gov This method is particularly well-suited for fabricating LCE microstructures. nih.govacs.org

The TPP-DLW process involves focusing a femtosecond laser into the volume of a liquid photoresist. acs.orgfrontiersin.org The photoresist, which contains monomers, cross-linkers, and a photoinitiator, is transparent to the laser's wavelength. However, at the focal point of the laser, the intensity is high enough to trigger two-photon absorption by the photoinitiator, which then initiates a highly localized polymerization reaction. nih.govfrontiersin.org By moving the laser focus in three dimensions, any desired 3D structure can be solidified. nih.gov

A supramolecular cholesteric liquid crystalline photoresist containing this compound has been specifically developed for this process. nih.govacs.org The compound's role as a hydrogen-bonded cross-linker is critical. During the TPP-DLW fabrication, it is incorporated into the solid network. A subsequent chemical treatment can cleave these bonds, giving the final microstructure its responsiveness to humidity. nih.gov This demonstrates a sophisticated approach where the material chemistry is designed in tandem with the fabrication process to achieve 4D functionality. nih.govacs.org

Key Parameters of TPP-DLW for LCE Microactuators

ParameterDescriptionSignificance
Laser Type Femtosecond LaserEnables two-photon absorption for high-resolution 3D printing. acs.org
Photoresist Supramolecular Cholesteric Liquid Crystalline MixtureContains all necessary chemical components, including this compound, to form a responsive, structured material. nih.govacs.org
Resolution SubmicronAllows for the creation of intricate micro-objects with precisely controlled geometries. nih.gov
Post-Processing Base Treatment (e.g., 1 M KOH)Cleaves hydrogen bonds from the carboxylic acid, unlocking the material's flexibility and humidity response. nih.gov

This table summarizes the key aspects of the TPP-DLW technique as applied to photoresists containing this compound.

The fabrication of LCEs using techniques like TPP-DLW is a prime example of 4D printing. nih.govacs.org 4D printing is defined as the additive manufacturing of objects that can change their shape, properties, or function over time in response to an external stimulus. rsc.orgnih.gov The fourth dimension is time. rsc.org

Materials based on this compound are integrated into 4D printing by formulating them into "inks" or photoresists for processes like Direct Ink Writing (DIW) or TPP-DLW. nih.govacs.orgstanford.eduadvancedopticalmetrology.com The key to 4D printing LCEs is the ability to program the molecular alignment of the liquid crystal mesogens during the printing process. rsc.org For extrusion-based methods like DIW, shear forces within the printing nozzle can align the mesogens, and this alignment is then locked in by immediate cross-linking (e.g., with a UV laser). stanford.edu In the case of TPP-DLW of liquid crystalline photoresists, the initial alignment is typically achieved through surface treatments on the substrate holding the resist. nih.gov

This combination of advanced materials and manufacturing allows for the creation of active structures with precisely controlled, complex, and stimulus-driven deformations, moving beyond the static nature of traditional 3D printing. stanford.edunih.gov

Applications in Optical Displays and Related Optoelectronic Technologies

Polymers derived from this compound and its analogs are integral to the development of advanced optical displays and optoelectronic devices. The combination of the rigid aromatic core and the polymerizable acrylate function allows for the formation of highly ordered, cross-linked networks with anisotropic optical properties. These characteristics are essential for manipulating light in sophisticated ways.

Photo-polymerization of liquid crystalline di-acrylates, which can be synthesized using precursors like this compound, is a versatile method for producing homogeneously aligned polymer films. scispace.com The orientation of the liquid crystal molecules, and consequently the anisotropic optical properties of the film, are "frozen-in" by the polymerization process. scispace.com This technique enables the creation of various optical components:

Birefringent Films (Retarders): Homogeneously aligned nematic liquid crystals form birefringent films that function as retarders, which alter the polarization state of light. scispace.com These are critical components in many liquid crystal displays (LCDs) for improving contrast and viewing angles. scispace.com

Wide Viewing Angle Foils: By creating a splayed nematic liquid crystalline structure, it is possible to fabricate angle-dependent birefringent films. scispace.com These foils are crucial for expanding the viewing cone of LCDs, ensuring color and contrast consistency from different perspectives. scispace.com

Reflecting Films: Cholesteric liquid crystals, which can be formed from chiral derivatives, create reflecting films that can be used as color filters or polarizers. scispace.com

A key derivative, 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate), is a polymerizable liquid crystal monomer that finds use in polymer dispersed liquid crystal (PDLC) systems. sigmaaldrich.comgoogle.com In PDLCs, liquid crystal droplets are dispersed within a solid polymer matrix. These films can be switched from a light-scattering (opaque) state to a transparent state by applying an electric field, making them suitable for smart windows and privacy glass. researchgate.netkent.edu The design of the acrylate monomer is crucial in reducing the driving voltage of these devices. For instance, a uniquely designed acrylate monomer featuring a benzene (B151609) moiety with a dodecyl terminal chain has been shown to dramatically reduce the driving voltage of PDLC films by 75% (to 0.55 V/μm) while maintaining a high contrast ratio. kent.edu

The ability to tailor the refractive index of acrylate-based polymers is another significant advantage. google.comgoogle.com By incorporating aromatic groups, such as the benzoic acid moiety in the parent compound, the refractive index of the resulting polymer can be increased. tue.nl This is a critical property for applications in nanoimprint lithography and the fabrication of advanced optical devices where high refractive index and transparency are required. google.com

Functional Polymeric Microparticles and Microcapsules

The polymerization of this compound and related acrylate monomers provides a powerful platform for engineering functional polymeric microparticles and microcapsules. These microscopic structures are finding a growing number of applications in biomedical fields and diagnostics.

Dispersion polymerization is a common technique used to synthesize monodisperse microparticles from acrylate monomers. dntb.gov.ua By carrying out a thiol-Michael addition reaction between multi-thiols and multi-acrylates in a suitable solvent, it is possible to create uniform microspheres with tunable diameters. dntb.gov.ua The properties of these particles, such as whether they are rubbery or glassy, can be controlled by altering the monomer structure. dntb.gov.ua

A key advantage of using monomers like this compound is the ability to incorporate specific functionalities. The carboxylic acid group, for example, can be used for further chemical modification, such as attaching biomolecules. A derivative, 1,4-Bis-[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene, is noted for its use in forming resilient nanoparticles for drug delivery. researchgate.net This suggests the potential of such materials in creating microcapsules that can sequester and protect therapeutic agents. researchgate.net

In the field of diagnostics, functionalized magnetic beads are used for protein immobilization in chemiluminescent immunoassays. By grafting polymers with specific functional groups onto the surface of these beads, their protein loading capacity and the signal-to-noise ratio of the assay can be significantly enhanced. sigmaaldrich.com The synthesis of these functional polymers can involve the use of acrylate monomers. For instance, polyamidoamine (PAMAM) dendrimers, which can be synthesized through iterative Michael addition and amidation cycles involving methyl acrylate, have been grafted onto magnetic beads to improve their performance in immunoassays. sigmaaldrich.com

Application AreaMonomer/Derivative TypeParticle/Capsule PropertyResearch Finding
Drug Delivery 1,4-Bis-[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzeneForms resilient nanoparticlesEfficiently sequesters and protects pharmaceuticals from degradation. researchgate.net
Diagnostics Methyl Acrylate (in PAMAM synthesis)Enhanced protein immobilizationGrafting PAMAM dendrimers onto magnetic beads improves protein loading for immunoassays. sigmaaldrich.com
General Microparticle Synthesis Multi-functional Acrylates and ThiolsTunable size and mechanical propertiesThiol-Michael dispersion polymerization yields monodisperse microparticles with controllable properties. dntb.gov.ua

Development of Coatings and Films with Tailored Optical Properties (e.g., Thermochromic Coatings)

Materials derived from this compound are well-suited for creating coatings and films with precisely controlled optical characteristics, including thermochromic (temperature-sensitive color changing) properties. This is largely due to the liquid crystalline nature of the polymers that can be formed.

Thermochromic liquid crystals, particularly cholesteric liquid crystals, change color in response to temperature variations. iit.it This effect arises from changes in the pitch of the helical structure of the liquid crystal, which alters the wavelength of reflected light. While these materials are oily and unstable in their pure form, they can be encapsulated or incorporated into a polymer matrix to create stable coatings and inks. iit.it

Polymer-stabilized liquid crystals are a key technology in this area. Curing a mixture of a liquid crystal and a small amount of a polymerizable monomer (like an acrylate) results in a polymer network that stabilizes the liquid crystal phase. lookchem.com The thermochromic response of these coatings is fully reversible. lookchem.com By controlling the curing temperature at different locations on a film, it is possible to create patterned coatings where each area has a unique thermochromic response. lookchem.com

The synthesis of liquid crystal composites using diacrylate resins, such as 2-methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate), combined with other monomers like methyl methacrylate (B99206), allows for the creation of thin polymer films. google.com These composite films can be photopolymerized to lock in their structure. google.com The resulting materials often exhibit amorphous properties, indicating a good blending of the components. google.com

The ability to create films with tailored refractive indices is also a significant application. Acrylate polymers containing aromatic groups generally exhibit a higher refractive index. google.comtue.nl Research has demonstrated the synthesis of novel acrylate polymers with high refractive indices (in the range of 1.613 to 1.636 at 550 nm) and high optical transmittance (>90%). google.com These properties are crucial for creating high-performance optical films for various applications. google.comdntb.gov.ua

Integration in Emerging Technologies (e.g., Organic-Inorganic Perovskite Solar Cells, Optical Sensors)

The unique properties of polymers and materials derived from this compound and its analogs make them enabling components in a range of emerging technologies, most notably in perovskite solar cells and optical sensors.

Organic-Inorganic Perovskite Solar Cells (PSCs)

The efficiency and stability of perovskite solar cells are critical challenges for their commercialization. Research has shown that using additives in the perovskite solution can significantly improve the quality of the perovskite thin film. iit.itresearchgate.net Benzoic acid and its derivatives have been successfully employed as additives to enhance PSC performance. iit.itresearchgate.net

The addition of benzoic acid can lead to:

Larger Perovskite Grain Size: This reduces the number of grain boundaries, which can act as traps for charge carriers. researchgate.net

Reduced Ion Migration: This improves the operational stability of the solar cell. iit.itresearchgate.net

Lower Defect Density: Passivation of defects at the surface and grain boundaries of the perovskite film reduces non-radiative recombination losses. researchgate.netresearchgate.net

Studies have demonstrated significant improvements in power conversion efficiency (PCE) and stability with the use of benzoic acid-based additives. For example, the addition of 1.0% benzoic acid to a MAPbI₃ perovskite solution increased the champion PCE from 15.42% to 18.05% and improved the long-term stability. iit.itresearchgate.net Fluorinated benzoic acids have shown even greater promise, with a 5F-B additive achieving a PCE of 20.50%. researchgate.net

AdditiveBase PerovskiteChampion PCE (Control)Champion PCE (With Additive)Stability Improvement
Benzoic Acid (1.0%)MAPbI₃15.42%18.05%Maintained 86% of initial PCE after 30 days (vs. 75% for control). iit.itresearchgate.net
4-Fluorobenzoic Acid (1F-B)MAPbI₃18.53%19.25%Enhanced stability under humidity, thermal, and light stress. researchgate.net
2,3,4,5,6-Pentafluorobenzoic Acid (5F-B)MAPbI₃18.53%20.50%Retained 80% of initial PCE after ~100-day humidity test. researchgate.net
3,5-bis(Trifluoromethyl)benzoic Acid (6FBzA)Perovskite18.45%>21.0%Maintained ~82% of initial PCE after 1800 hours in ambient air. researchgate.net

Optical Sensors

Liquid crystal polymers derived from monomers like this compound are excellent candidates for fabricating optical sensors. researchgate.net Their ability to change their optical properties in response to external stimuli is the key principle behind their sensing capabilities. researchgate.net

Cholesteric liquid crystal (CLC) polymer networks are particularly promising. These materials can be engineered to selectively reflect certain wavelengths of light, resulting in a visible color. When exposed to a target analyte, the analyte can interact with the polymer network, causing a change in the helical pitch of the liquid crystal and thus a change in the reflected color. This provides a simple, visual method for detection.

For example, a chiral-nematic LC polymer network containing benzoate (B1203000) metal-binding ligands has been developed as a highly selective optical sensor for calcium ions. researchgate.net Upon exposure to calcium, the film changes color from green to blue, a response visible to the naked eye. researchgate.net Similarly, CLC-based sensors have been designed to detect gaseous nerve agent simulants, where the absorption of the target molecules by the photonic polymer leads to a distinct color change. These sensors are of great interest for applications in healthcare, environmental monitoring, and security. researchgate.net

Materials for Secure Authentication Systems

The unique optical properties of materials derived from this compound, particularly those exhibiting cholesteric liquid crystal phases, make them highly suitable for creating advanced security and anti-counterfeiting features. scispace.com These materials can generate complex and dynamic optical effects that are difficult to replicate, providing a robust method for authentication. scispace.com

Cholesteric liquid crystal (CLC) emulsions and films are at the forefront of this technology. scispace.com Their inherent periodic helical structure allows them to selectively reflect light of a specific wavelength and circular polarization. This results in a distinct structural color that can be tuned by altering the composition of the liquid crystal mixture.

Key features of CLC-based security materials include:

Angle-Dependent Color: The reflected color of a standard CLC film changes with the viewing angle, a property that is difficult to mimic with conventional pigments and inks.

Polarization-Dependent Appearance: CLCs reflect circularly polarized light. When viewed through a polarizing filter, they can be made to appear or disappear, adding another layer of security.

Dynamic and Covert Features: The optical properties of CLC films can be made responsive to stimuli such as temperature or specific chemicals, creating dynamic or hidden security features.

Holographic Effects: By spatially patterning the helical phase of a CLC, it is possible to create complex holographic images.

A derivative of the target compound, 1,4-Bis[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene, has been explicitly mentioned for its use in secure authentication. sigmaaldrich.com This highlights the direct relevance of this class of materials. Bilayer dichroic dye-doped liquid crystal films, which can be fabricated from liquid crystal polymer networks, offer enhanced security by displaying different colors depending on the polarization of incident light. The creation of sophisticated anti-counterfeiting tags with unique optical characteristics is a primary goal in establishing robust authentication systems, and cholesteric liquid crystal materials are a key enabling technology in this field. scispace.com

Theoretical and Computational Studies on 4 3 Acryloyloxy Propoxy Benzoic Acid and Its Derivatives

Molecular Dynamics Simulations for Mesophase Formation and Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the collective behavior of molecules and predicting the formation of ordered phases, such as the liquid crystalline mesophases. For calamitic mesogens like 4-[3-(Acryloyloxy)propoxy]benzoic acid, MD simulations can elucidate the intricate process of self-assembly from an isotropic liquid into nematic or smectic phases.

While specific MD studies on this compound are not extensively documented, the principles can be inferred from simulations of similar calamitic liquid crystals and benzoic acid derivatives. scielo.org.mxscielo.org.mxmdpi.com These simulations typically model the molecules using a coarse-grained or all-atom force field and track their trajectories over time. By analyzing the orientational and positional order of the molecules, researchers can identify the conditions under which mesophases form. For instance, studies on benzoic acid derivatives have shown the importance of hydrogen bonding in the formation of stable aggregates, which can act as precursors to crystal nucleation. unimi.it Similarly, MD simulations of calamitic mesogens have revealed how molecular shape and flexibility influence the type and stability of the liquid crystal phase. scielo.org.mxscielo.org.mx The flexible propoxy spacer in this compound is expected to play a crucial role in its mesomorphic behavior, a feature that can be systematically investigated using MD simulations.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules with high accuracy. For this compound, DFT calculations can provide a wealth of information about its geometry, electronic properties, and potential for chemical reactions.

DFT studies on benzoic acid and its derivatives have been instrumental in understanding their molecular structure, vibrational spectra, and electronic properties. nih.govnih.gov These studies often focus on the impact of different substituent groups on the electronic distribution within the molecule. For this compound, DFT can be used to calculate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability.

Furthermore, DFT calculations on acrylate (B77674) monomers have provided insights into their electronic properties and reactivity in polymerization reactions. researchgate.netmdpi.com By analyzing the electron density distribution and electrostatic potential maps, researchers can identify the most reactive sites within the molecule. researchgate.net For this compound, the acrylate group is the primary site for polymerization, and DFT can help predict its reactivity towards radical initiators and other monomers.

Table 1: Calculated Quantum Chemical Descriptors for Acrylate Monomers (Illustrative) Note: This table is illustrative and based on general findings for acrylate monomers, not specific to this compound.

DescriptorValue (Arbitrary Units)Significance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment2.1 DInfluences intermolecular interactions and solubility.

Computational Modeling of Polymerization and Crosslinking Processes

The presence of the acryloyloxy group in this compound makes it a reactive mesogen, capable of undergoing polymerization and crosslinking to form liquid crystal polymers. Computational modeling is a vital tool for understanding the kinetics and mechanisms of these complex processes.

Kinetic modeling of acrylate polymerization is often performed using software packages like PREDICI®, which can simulate the conversion of monomers over time, the evolution of molecular weight, and the final polymer composition. mdpi.com These models incorporate various reaction steps, including initiation, propagation, termination, and chain transfer. For acrylates, side reactions such as backbiting and β-scission become significant at elevated temperatures and can be included in the models to improve their predictive power. acs.org

Molecular dynamics simulations can also be employed to model the crosslinking process at an atomistic level. documentsdelivered.comscienomics.com These simulations can track the formation of covalent bonds between polymer chains, leading to the development of a three-dimensional network. By analyzing the structure and properties of the simulated network, researchers can gain insights into the mechanical and thermal properties of the resulting crosslinked polymer. Recent studies have even shown that some monofunctional acrylates can undergo crosslinking without conventional crosslinkers through the activation of C-H bonds, a phenomenon that can be investigated using quantum chemical calculations. european-coatings.comrsc.org

Prediction of Structure-Property Relationships in Liquid Crystalline Systems

Understanding the relationship between molecular structure and macroscopic properties is a central goal in materials science. For liquid crystalline systems based on this compound, computational methods can be used to predict how changes in the molecular architecture will affect its mesomorphic and other physical properties.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate molecular descriptors with experimental properties. For benzoic acid derivatives, QSAR studies have been used to predict their biological activity based on descriptors such as hydrophobicity, molar refractivity, and aromaticity. nih.gov A similar approach can be applied to predict the liquid crystalline properties of this compound and its derivatives.

The mesomorphic behavior of calamitic liquid crystals is highly dependent on factors such as the rigidity of the molecular core, the length and flexibility of the terminal chains, and the presence of lateral substituents. mdpi.commdpi.comthescipub.comnih.gov Computational studies have shown that increasing the length of the flexible spacer can influence the type of mesophase formed. mdpi.com The presence of the propoxy spacer in this compound is therefore expected to have a significant impact on its liquid crystalline behavior.

Conformational Analysis and Molecular Packing Simulations

The ability of a molecule to adopt different spatial arrangements, or conformations, is crucial for its function and properties. For flexible molecules like this compound, which contains a flexible propoxy spacer, conformational analysis is essential for understanding its behavior in the liquid crystalline state.

Computational methods, including molecular mechanics and quantum chemical calculations, can be used to determine the preferred conformations of a molecule and the energy barriers between them. researchgate.nettandfonline.comarxiv.org For liquid crystal dimers with flexible spacers, it has been shown that the distribution of bend angles is a key factor in determining the type of nematic phase formed. york.ac.uk

Molecular packing simulations, often performed using MD or Monte Carlo methods, can provide insights into how molecules arrange themselves in the condensed phase. bohrium.comresearchgate.net These simulations can reveal the details of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the formation of liquid crystalline structures. For benzoic acid derivatives, the formation of hydrogen-bonded dimers is a common motif that influences their crystal packing and mesophase behavior. nih.gov The combination of the rigid benzoic acid core and the flexible acryloyloxypropoxy tail in this compound is expected to lead to complex packing arrangements that can be explored through simulation.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Pathways for the Compound

The traditional synthesis of 4-[3-(acryloyloxy)propoxy]benzoic acid and its precursors often relies on petroleum-based starting materials and harsh reaction conditions. Recognizing the need for greener and more efficient manufacturing, researchers are exploring sustainable and novel synthetic routes.

One promising area is the use of biomass-derived feedstocks. escholarship.org For instance, methods are being developed for the direct synthesis of benzoic acid from glucose-derived materials like quinic acid and shikimic acid, mediated by formic acid. escholarship.org Lignin (B12514952), a complex aromatic polymer abundant in plant biomass, is another attractive source for producing benzoic acid derivatives, such as p-hydroxybenzoic acid, through oxidative cleavage processes. rsc.org These approaches offer a renewable alternative to fossil fuels. escholarship.orgrsc.org

In addition to sustainable sourcing of the benzoic acid core, attention is being given to the esterification step to form the acrylate (B77674) moiety. Traditional methods often use (meth)acryloyl chloride, which can generate corrosive byproducts. rsc.org A greener alternative is the use of enzyme-catalyzed reactions. researchgate.netresearchgate.netgoogle.com Lipases, for example, can catalyze the transesterification of acrylic acid esters with alcohols under mild conditions, offering high selectivity and reducing waste. researchgate.netgoogle.com Research into enzymatic esterification of free sugars with acrylic acid further highlights the potential for bio-based and environmentally friendly synthesis pathways. researchgate.net

These sustainable approaches are summarized in the table below:

Synthetic StepTraditional MethodSustainable AlternativeKey Advantages
Benzoic Acid Core Toluene oxidation (petroleum-based)- Formic acid-mediated deoxygenation of glucose derivatives escholarship.org - Oxidative cleavage of lignin rsc.org- Use of renewable feedstocks escholarship.orgrsc.org - Potential reduction in hazardous reagents
Acrylate Esterification Reaction with acryloyl chloride- Lipase-catalyzed transesterification researchgate.netgoogle.com - Direct enzymatic esterification researchgate.net- Mild reaction conditions google.com - High selectivity and reduced byproducts researchgate.net - Avoids corrosive reagents

Exploration of New Polymeric Architectures and Multi-component Composites

The polymerizable nature of this compound makes it an ideal monomer for creating a wide array of polymeric architectures beyond simple linear chains. Researchers are exploring more complex structures to unlock new material properties.

Advanced Polymeric Architectures:

Star-like Block Copolymers: By combining techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization and thiol-ene click reactions, well-defined star-like block copolymers can be synthesized. mdpi.com Incorporating acrylic acid moieties, similar to the structure of the title compound, allows for the creation of polymers with tunable properties based on arm number, block sequence, and ratio, leading to sophisticated stimuli-responsive behaviors. mdpi.com

Liquid Crystal Elastomers (LCEs): This compound is a key component in the synthesis of LCEs, which combine the elasticity of rubber with the anisotropic properties of liquid crystals. tue.nlacs.org By polymerizing a mixture of mesogenic acrylate monomers like this compound with crosslinkers, materials that exhibit significant shape changes in response to stimuli can be created. tue.nlacs.orgroyalsocietypublishing.org

Multi-component Composites:

The incorporation of functional fillers into polymers containing this compound is a promising route to develop high-performance composites.

Graphene Composites: Graphene is an attractive filler due to its exceptional mechanical, thermal, and electrical properties. nih.govrsc.org When incorporated into acrylic polymer matrices, graphene can form a "labyrinth effect," enhancing barrier properties and corrosion resistance. researchgate.net Graphene-polymer nanocomposite aerogels also show promise, with the polymer component improving the mechanical strength and toughness of the aerogel. mdpi.com Research on graphene-acrylic pressure-sensitive adhesives has shown that while graphene can reduce peel strength, this can be mitigated by embedding it as a separate layer, which also more effectively reduces surface resistivity. researchgate.net

Other Nanofillers: Besides graphene, other nanomaterials like silica (B1680970) (SiO₂) and titania (TiO₂) are being explored to enhance the properties of acrylic-epoxy composite coatings. researchgate.net These fillers can improve the corrosion protection and surface properties of the resulting materials. researchgate.net

The following table details some of the research findings in this area:

Polymeric SystemKey FeaturesPotential Applications
Star-like Block Copolymers - Well-defined structure with customizable arms mdpi.com - Tunable stimuli-responsive behavior mdpi.com- Drug delivery mdpi.com - Gene therapy mdpi.com
Liquid Crystal Elastomers (LCEs) - Combines elasticity and liquid crystallinity tue.nl - Capable of significant shape-morphing royalsocietypublishing.org- Soft robotics tue.nl - Actuators royalsocietypublishing.org - Sensors acs.org
Graphene-Acrylic Composites - Enhanced thermal and electrical conductivity nih.govrsc.org - Improved barrier and anti-corrosion properties researchgate.net- Thermal management materials rsc.org - Anti-corrosion coatings researchgate.net - Conductive adhesives researchgate.net

Advanced Design of Multi-Stimuli Responsive Materials

A major frontier for this compound is in the creation of "smart" materials that can respond to multiple external stimuli. The inherent functionalities of the molecule—the pH-sensitive carboxylic acid group, the light-responsive acrylate and aromatic core, and the temperature-sensitive polymer backbone it can form—make it an excellent candidate for such systems.

pH and Temperature Responsiveness: Polymers containing acrylic acid or benzoic acid moieties are known to be pH-sensitive. japsonline.comresearchgate.net The carboxyl group can accept or release protons, leading to changes in the polymer's charge and solubility. japsonline.com By copolymerizing monomers like the title compound with temperature-sensitive monomers such as N-isopropylacrylamide (NIPAAm), dual-responsive systems can be created. japsonline.comresearchgate.net These materials can exhibit a lower critical solution temperature (LCST) that is modulated by pH, allowing for precise control over their swelling and solubility in response to both thermal and chemical cues. mdpi.comresearchgate.net

Light Responsiveness: The acrylate group and the aromatic core of the molecule are key to developing light-responsive materials. Liquid crystal elastomers (LCEs) made from acrylate monomers can be designed to respond to light. digitellinc.comacs.org By incorporating photo-isomerizable molecules like azobenzene (B91143) into the polymer network, the material can be made to bend, contract, or change color upon irradiation with specific wavelengths of light. tue.nldigitellinc.comacs.org This actuation is driven by the light-induced trans-to-cis isomerization of the azobenzene units, which disrupts the liquid crystalline order of the polymer network. acs.org

Multi-Stimuli Nanoparticles: The principles of multi-stimuli response are being applied to create advanced nanoparticles for applications like drug delivery. nih.gov For example, nanoparticles formed from POSS-PEG conjugates have been designed to respond to ATP, acidic pH, and nucleophilic reagents, allowing for targeted drug release in disease environments. nih.govmdpi.com The benzoic acid moiety, with its pH-responsive nature, is a key functional group for designing such systems. nih.gov Benzoic imine bonds, for instance, are stable at neutral pH but hydrolyze in the slightly acidic environment of tumors, making them ideal for targeted drug delivery vehicles. nih.gov

Integration of the Compound in Bio-inspired, Adaptive, and Self-Healing Systems

Drawing inspiration from biological systems, researchers are developing materials that can adapt to their environment and even repair themselves after damage. The functional groups within this compound are well-suited for creating such bio-inspired materials.

Self-Healing through Hydrogen Bonding: The carboxylic acid group of the benzoic acid moiety is capable of forming strong and reversible hydrogen bonds. mdpi.comhep.com.cn This is a key mechanism for creating intrinsic self-healing polymers. mdpi.comrsc.org In polymers containing a high content of carboxyl groups, such as poly(acrylic acid), these hydrogen bonds can act as dynamic crosslinks. hep.com.cn When the material is damaged, these bonds can break and reform across the interface, allowing the material to heal and recover its mechanical properties. mdpi.comhep.com.cnresearchgate.net The combination of covalent crosslinks with these reversible hydrogen bonds can create robust yet healable materials. mdpi.com

Adaptive Systems via Host-Guest Interactions: Another bio-inspired approach to creating adaptive and self-healing materials is through supramolecular host-guest chemistry. mdpi.comnih.gov For example, hydrogels have been created by mixing a host polymer, such as poly(acrylic acid) modified with cyclodextrin, with a guest polymer containing ferrocene. nih.gov The reversible interaction between the host and guest moieties allows the hydrogel to self-heal. nih.gov Furthermore, these interactions can be controlled by external stimuli like redox potential, allowing the material to switch between a gel and a sol state, demonstrating adaptive behavior. nih.gov

Bio-inspired Actuators and Sensors: The ability of LCEs made from monomers like this compound to undergo significant shape changes in response to stimuli is being harnessed to create bio-inspired soft actuators and robots. tue.nl These materials can mimic the movements of natural organisms. Moreover, the inherent responsiveness of these polymers to various stimuli makes them suitable for developing sensitive sensors. acs.org For example, LCEs have been shown to have exceptionally high stress- and strain-optic coefficients, making them promising for advanced optical strain sensors. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[3-(Acryloyloxy)propoxy]benzoic acid, and how can reaction conditions be optimized to avoid side reactions?

  • Methodological Answer : A common approach involves esterification of 4-hydroxybenzoic acid with 3-chloropropanol, followed by acryloylation using acryloyl chloride under inert conditions. Key parameters include temperature control (0–5°C to suppress polymerization of the acryloyl group) and stoichiometric ratios (1:1.2 for acryloyl chloride to intermediate). Solvent choice (e.g., THF or DCM) and catalytic bases (e.g., triethylamine) are critical for yield optimization. Monitoring via TLC or HPLC is advised to track intermediate formation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., acryloyl protons at δ 5.8–6.5 ppm and benzoic acid carbonyl at δ 167–170 ppm).
  • XRD : Single-crystal X-ray diffraction (as in ) provides definitive bond lengths and angles, confirming the propoxy-acryloyl linkage. Use CrysAlis PRO software for data refinement .
  • FTIR : Validate ester (C=O stretch at ~1720 cm1^{-1}) and carboxylic acid (broad O-H stretch at 2500–3000 cm1^{-1}) groups .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Use engineering controls (fume hoods) to minimize inhalation risks.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in airtight containers away from light to prevent acryloyl group polymerization.
  • Emergency measures: Immediate flushing with water for skin/eye exposure (15+ minutes) and medical consultation if irritation persists .

Advanced Research Questions

Q. How can researchers address challenges in maintaining the stability of the acryloyl group during synthesis and storage?

  • Methodological Answer : The acryloyl group is prone to radical polymerization. Mitigation strategies include:

  • Adding inhibitors (e.g., hydroquinone, 50–200 ppm) during synthesis and storage.
  • Conducting reactions under nitrogen/argon to exclude oxygen, a polymerization initiator.
  • Storing the compound at low temperatures (2–8°C) in amber vials. Validate stability via periodic HPLC analysis to detect oligomer formation .

Q. What experimental design considerations are critical when studying the biological activity of this compound?

  • Methodological Answer :

  • Assay Selection : Prioritize enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory studies) due to the compound’s structural similarity to NSAIDs. Use fluorescence-based assays for real-time kinetic analysis.
  • Solubility Optimization : Prepare stock solutions in DMSO (<1% v/v) and dilute in PBS (pH 7.4) to avoid precipitation.
  • Control Experiments : Include benzoic acid and acrylate derivatives to isolate the contribution of the propoxy linker to bioactivity .

Q. How should researchers resolve discrepancies in crystallographic data for this compound obtained under varying conditions?

  • Methodological Answer :

  • Data Normalization : Apply absorption corrections (e.g., NUMABS) to account for crystal quality variations.
  • Refinement Protocols : Use SHELXL for least-squares refinement, focusing on thermal displacement parameters (ADPs) to resolve positional disorder in the propoxy chain.
  • Cross-Validation : Compare with analogous structures (e.g., 4-(4-Propoxybenzoyloxy)benzoic acid in ) to identify conformationally flexible regions .

Q. What strategies can be employed to analyze the compound’s potential as a monomer in polymer chemistry?

  • Methodological Answer :

  • Radical Polymerization Screening : Use AIBN as an initiator in bulk or solution polymerization. Monitor conversion via 1H^1H NMR by tracking vinyl proton disappearance.
  • Thermal Analysis : Perform DSC/TGA to assess thermal stability and glass transition temperature (TgT_g).
  • Molecular Weight Distribution : Employ GPC with PS standards to determine Mw/MnM_w/M_n, correlating with initiator concentration and reaction time .

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4-[3-(Acryloyloxy)propoxy]benzoic acid
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4-[3-(Acryloyloxy)propoxy]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.